molecular formula C12H15NS B2724410 1-Phenylcyclopentane-1-carbothioamide CAS No. 1341397-73-6

1-Phenylcyclopentane-1-carbothioamide

Cat. No.: B2724410
CAS No.: 1341397-73-6
M. Wt: 205.32
InChI Key: ZJLSUXYHTBCOKG-UHFFFAOYSA-N
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Description

1-Phenylcyclopentane-1-carbothioamide is an organic compound with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol . It is characterized by a phenyl group attached to a cyclopentane ring, which is further bonded to a carbothioamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentane-1-carbothioamide can be synthesized through a multi-step process starting from benzyl cyanide and 1,4-dibromobutane . The initial step involves the formation of 1-phenylcyclopentane-1-carbonitrile, which is then converted to the desired carbothioamide compound. The reaction conditions typically involve the use of sodium hydride and lithium iodide in a dry tetrahydrofuran (THF) solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclopentane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The phenyl and cyclopentane rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenylcyclopentane-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenylcyclopentane-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The phenyl and cyclopentane rings contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes and proteins .

Comparison with Similar Compounds

    1-Phenylcyclopentane-1-carbonitrile: A precursor in the synthesis of 1-phenylcyclopentane-1-carbothioamide.

    Cyclopentylbenzene: A structurally related compound with different functional groups.

Uniqueness: this compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

1-phenylcyclopentane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLSUXYHTBCOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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